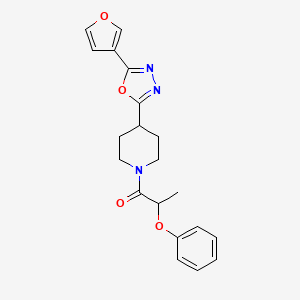![molecular formula C8H13BrO B2826225 2-[1-(Bromomethyl)cyclopropyl]oxolane CAS No. 2138297-98-8](/img/structure/B2826225.png)
2-[1-(Bromomethyl)cyclopropyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Bromomethyl)cyclopropyl]oxolane is an organic compound with the molecular formula C8H13BrO It is a cyclic ether containing a bromomethyl group attached to a cyclopropyl ring, which is further connected to an oxolane ring
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[1-(Bromomethyl)cyclopropyl]oxolane . Factors such as pH, temperature, and the presence of other biological molecules could impact how the compound interacts with its targets and exerts its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Bromomethyl)cyclopropyl]oxolane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromoketone intermediate, which undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Bromomethyl)cyclopropyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxiranes or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxiranes or epoxides.
Reduction: Formation of cyclopropylmethyl alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-[1-(Bromomethyl)cyclopropyl]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)oxolane: Similar structure but lacks the cyclopropyl ring.
Cyclopropylmethyl bromide: Contains the cyclopropyl ring but lacks the oxolane ring.
2-(Bromomethyl)tetrahydrofuran: Similar to 2-(Bromomethyl)oxolane but with a different ring size.
Uniqueness
2-[1-(Bromomethyl)cyclopropyl]oxolane is unique due to the presence of both the cyclopropyl and oxolane rings, which confer distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various synthetic and research applications.
Propiedades
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]oxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-6-8(3-4-8)7-2-1-5-10-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLQGZPYOPRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B2826144.png)

![N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2826147.png)


![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-4-carboxamide](/img/structure/B2826154.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2826155.png)

![1-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2826163.png)
![2-(2-fluorophenoxy)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2826164.png)
![1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2826165.png)
